H-Hyp(bzl)-ome hcl
Overview
Description
H-Hyp(bzl)-ome hcl, also known as H-Hyp(Bzl)-OH HCl, is a cyclic amino acid . Its IUPAC name is (2S,4R)-4-phenylmethoxypyrrolidine-2-carboxylic acid;hydrochloride . It has a molecular formula of C12H15NO3·HCl and a molecular weight of 257.7 .
Molecular Structure Analysis
The InChI string for H-Hyp(bzl)-ome hcl isInChI=1S/C12H15NO3.ClH/c14-12 (15)11-6-10 (7-13-11)16-8-9-4-2-1-3-5-9;/h1-5,10-11,13H,6-8H2, (H,14,15);1H/t10-,11+;/m1./s1
. The Canonical SMILES string is C1C (CNC1C (=O)O)OCC2=CC=CC=C2.Cl
. Chemical Reactions Analysis
The specific chemical reactions involving H-Hyp(bzl)-ome hcl are not detailed in the search results. It’s worth noting that this compound is used for research and development purposes .Scientific Research Applications
Catalytic Removal of Pollutants : Hydroxyproline derivatives are used in the catalytic removal of persistent organic pollutants like hexachlorobenzene (HCBz), with copper doped manganese oxide octahedral molecular sieve (Cu-OMS) showing promising results (Yang et al., 2014).
Thermosensitive Properties : Certain hydroxyproline copolymers like poly(Hyp(Bzl)-co-Pro) show thermosensitive properties, which can be useful in developing new thermosensitive materials (Kitamura et al., 2003).
Fluorescent Probes for Medical Applications : Benzyl-substituted hydroxyproline derivatives, like BSe-Bz, are used as fluorescent probes for the sensitive detection of hypochlorous acid in mitochondria, which has implications in medical diagnostics and research (Xu et al., 2019).
Peptide Synthesis : Hydroxyproline derivatives are crucial in solid-phase peptide synthesis (SPPS), particularly in tert-butyloxycarbonyl (Boc)/benzyl (Bzl) chemistry, which is extensively used in peptide production for pharmaceuticals and research (Muttenthaler et al., 2015).
Nutritional Supplements in Aquaculture : Hydroxyproline supplementation in diets, particularly in aquaculture, shows potential in improving growth performance and feed efficiency, as seen in studies on turbot (Scophthalmus maximus L.) (Liu et al., 2014).
Drug Delivery Systems : Hydroxyproline derivatives are being explored for their potential in drug delivery systems, especially for enhancing the solubility and bioavailability of drugs (Wang et al., 2021).
Safety And Hazards
properties
IUPAC Name |
methyl (2S,4R)-4-phenylmethoxypyrrolidine-2-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-16-13(15)12-7-11(8-14-12)17-9-10-5-3-2-4-6-10;/h2-6,11-12,14H,7-9H2,1H3;1H/t11-,12+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGIEBXEDOSJQH-LYCTWNKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](CN1)OCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60705261 | |
Record name | Methyl (4R)-4-(benzyloxy)-L-prolinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60705261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Hyp(bzl)-ome hcl | |
CAS RN |
66831-17-2 | |
Record name | L-Proline, 4-(phenylmethoxy)-, methyl ester, hydrochloride (1:1), (4R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66831-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (4R)-4-(benzyloxy)-L-prolinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60705261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.